Schisantherin D

Overview

Description

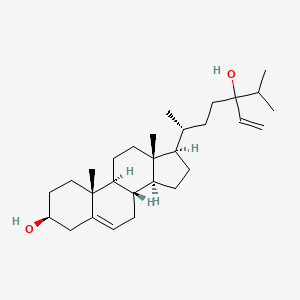

Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera . It exhibits anti-HIV replication activities and inhibits endothelin receptor B (ETBR). It also has hepatoprotective effects .

Synthesis Analysis

The synthesis of this compound involves a complex metabolic pathway. A study on the medicinal plant Schisandra sphenanthera revealed that lignans were preferentially enriched in fruit and roots . According to weighted gene co-expression network analysis, several genes can be related to the accumulation of lignans in S. sphenanthera fruit and roots .

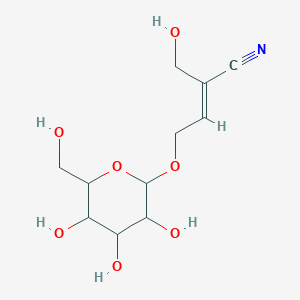

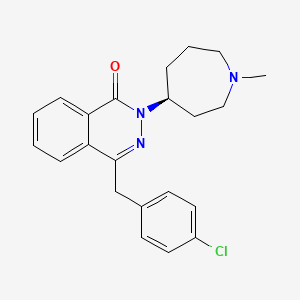

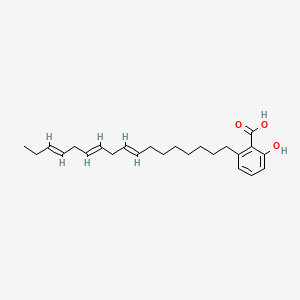

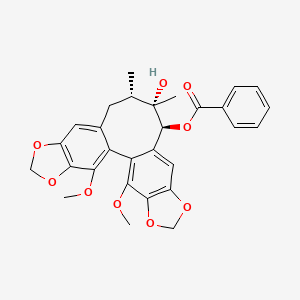

Molecular Structure Analysis

The molecular structure of this compound is part of the dibenzocyclooctadiene lignans, which are the main active constituents of Schisandra chinensis . The schisandrin content serves as the benchmark for assessing the quality of Schisandra chinensis .

Scientific Research Applications

Antioxidant and Neuroprotective Effects

Studies have shown Schisantherin D's potential in improving cognitive functions and memory. For instance, it has been found effective in restoring learning and memory impairment in mice induced by D-galactose, suggesting its utility in managing aging-related cognitive decline. This restoration is attributed to its antioxidant activities, demonstrating an increase in superoxide dismutase activity and a decrease in malondialdehyde content in mice, indicating a reduction in oxidative stress (Liu et al., 2018).

Anti-Inflammatory Properties

This compound also exhibits significant anti-inflammatory properties. In studies involving lipopolysaccharide-treated RAW 264.7 cells, it reduced levels of pro-inflammatory cytokines and inhibited the nuclear factor-κB and mitogen-activated protein kinase pathways, illustrating its potential in treating inflammation-related disorders (Ci et al., 2010).

Neurodegenerative Disease Management

Further, its application extends to neurodegenerative disease management, such as Parkinson's disease, by protecting dopaminergic neurons against toxins. This compound's ability to regulate intracellular reactive oxygen species and nitric oxide levels, along with modulation of signaling pathways like MAPKs, PI3K/Akt, and GSK3β, underscores its therapeutic value in neurodegenerative conditions (Zhang et al., 2015).

Liver Protection

In liver ischemia-reperfusion injury models, this compound has demonstrated protective effects by inhibiting the mitogen-activated protein kinase pathway, thereby reducing oxidative/nitrosative stress, inflammatory responses, and cell apoptosis, suggesting its role in liver injury prevention and treatment (Zheng et al., 2017).

Potential in Alzheimer's Disease

This compound has also been researched for its potential in Alzheimer's disease treatment. It was found to attenuate cognitive deficits, oxidative stress, and neurodegeneration induced by amyloid-beta in mice, positioning it as a candidate for Alzheimer's disease therapy (Li et al., 2014).

Cardioprotective Effects

Additionally, this compound has been identified to have cardioprotective effects against myocardial ischemia-reperfusion injury by reducing infarct size, oxidative stress, and cell apoptosis, suggesting its utility in heart disease management (Chang et al., 2013).

Mechanism of Action

Target of Action

Schisantherin D, a dibenzocyclooctadiene lignan derived from the Schisandra genus, has been found to exhibit a variety of pharmacological effects .

Mode of Action

This compound interacts with its targets to exert various pharmacological effects. It has been suggested that this compound operates through the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Biochemical Pathways

The implicated pathways are predominantly associated with nuclear factor-κB (NF-κB) pathways, Mitogen-activated protein kinase (MAPK), Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT), and various other pathways . These pathways play crucial roles in cellular processes such as inflammation, apoptosis, cell cycle regulation, and oxidative stress .

Pharmacokinetics

This compound exhibits a swift absorption and elimination profile in vivo, with a maximum concentration time (Tmax) of 2.07 hours and a half-life (t1/2) of 9.48 hours . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .

Result of Action

The molecular and cellular effects of this compound’s action include triggering apoptosis, arresting the cell cycle, inducing oxidative stress, modulating autophagy, and disrupting essential signaling pathways . In vitro studies have shown that this compound modulates expressions of liver fibrosis (LF)-related proteins .

Action Environment

The quality of this compound, indicated by the composition and contents of secondary metabolites, is closely related to environmental factors, such as regional climate and soil conditions . Future climate scenarios predict a shift in the distribution of this compound, which could influence its action, efficacy, and stability .

Future Directions

Biochemical Analysis

Biochemical Properties

Schisantherin D plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including the endothelin receptor B (ETBR) . The nature of these interactions involves the inhibition of ETBR, contributing to its hepatoprotective effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting ETBR, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules like ETBR. It exerts its effects at the molecular level through enzyme inhibition, leading to changes in gene expression .

properties

IUPAC Name |

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEJVRVFUGSAJF-SSEZWIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316924 | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64917-82-4 | |

| Record name | Schisantherin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity associated with Schisantherin D?

A1: this compound has demonstrated significant antihepatotoxic activity. Studies have shown it can protect primary rat hepatocytes from damage induced by carbon tetrachloride (CCl4) and galactosamine (GalN). [, , ]

Q2: Which plant species are known sources of this compound?

A2: this compound is primarily isolated from the fruits of the Schisandra genus, particularly Schisandra chinensis (also known as Wu Wei Zi). [, , , , , ] It has also been found in Kadsura japonica and Kadsura interior. [, ]

Q3: Is there any information about the mechanism behind this compound's protective effect on the liver?

A3: While the exact mechanism is not fully elucidated, research suggests that the methylenedioxy group present in the dibenzocyclooctadiene skeleton of this compound might play a crucial role in its antihepatotoxic activity. []

Q4: Are there any structure-activity relationship studies available for this compound or related compounds?

A4: Yes, some studies suggest that the presence and position of methoxy groups in this compound and related lignans influence their antioxidative activity. Specifically, demethylation of these methoxy groups to form phenolic hydroxyl groups appears to be important for their protective effects against erythrocyte membrane peroxidation. []

Q5: Have there been any studies investigating this compound's activity against specific diseases?

A5: Research has shown that this compound exhibits anti-HIV activity in vitro, inhibiting HIV replication with an EC50 value of 0.5 micrograms/mL. [] Additionally, other Schisandra chinensis extracts have been traditionally used to lower serum glutamic-pyruric transaminase (SGPT) levels in patients with hepatitis, suggesting potential therapeutic benefits for liver disease. []

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and electrospray ionization-mass spectrometry (ESI-MS), are widely used to analyze this compound in plant extracts and formulations. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.